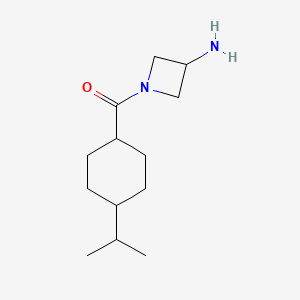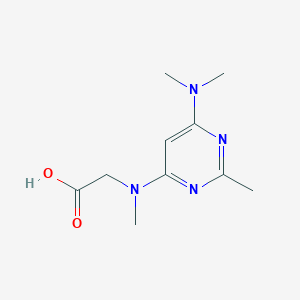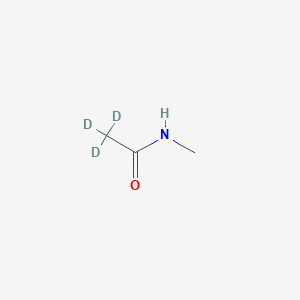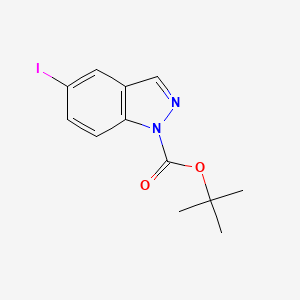
(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone
Vue d'ensemble
Description
(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone, also known as AIPCM, is a novel cyclic ketone compound that has been the subject of much scientific research in recent years. It has been found to have a variety of applications, ranging from medicinal to industrial.
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Amino-1,2,4-triazoles as Raw Materials for Organic Synthesis :A review by Nazarov et al. (2021) emphasizes the industrial use of 3- and 4-amino-1,2,4-triazoles in fine organic synthesis. These compounds are utilized in producing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility in synthesis and application highlights their importance in agriculture and medicine, including the production of antimicrobial drugs and cardiological treatments (Nazarov, V.N., D. Miroshnichenko, A. A. Ivakh, & B. Uspensky, 2021).
Application of Metathesis Reactions :Kiss et al. (2018) reviewed the application of metathesis reactions in synthesizing functionalized β-amino acid derivatives, crucial for drug research. The study presents various synthetic routes employing metathesis reactions to access alicyclic β-amino acids and their derivatives, underlining their significant impact in medicinal chemistry (Kiss, L., M. Kardos, C. Vass, & F. Fülöp, 2018).
Biomedical Sciences
Chlorogenic Acid's Pharmacological Potential :Naveed et al. (2018) discuss the wide range of therapeutic roles of Chlorogenic Acid (CGA), a polyphenol with antioxidant, anti-inflammatory, and neuroprotective properties. This review calls for further research to optimize CGA's biological and pharmacological effects, highlighting its potential in treating various metabolic disorders and diseases (Naveed, M., et al., 2018).
Methanotrophs as a Resource :Strong et al. (2015) explore the biotechnological applications of methanotrophic bacteria, which can use methane as their sole carbon source. The review outlines potential applications in generating biopolymers, biofuels, and other valuable compounds, emphasizing the role of methanotrophs in adding value while utilizing methane, a greenhouse gas (Strong, P., S. Xie, & W. Clarke, 2015).
Antibacterial Activity
- 1,2,4-Triazole-Containing Hybrids Against Staphylococcus aureus :Li and Zhang (2021) provide an updated review on the antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus. The study highlights the potential of these compounds to serve as novel anti-S. aureus agents, addressing the increasing concern over antibiotic-resistant strains (Li, J., & J. Zhang, 2021).
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-propan-2-ylcyclohexyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-9(2)10-3-5-11(6-4-10)13(16)15-7-12(14)8-15/h9-12H,3-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEXDRLFCWCUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminoazetidin-1-yl)(4-isopropylcyclohexyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)

![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1490041.png)



![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1490048.png)

![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)

![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)
